(S)-1-(2-Fluorophenyl)ethanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
(S)-1-(2-Fluorophenyl)ethanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
(S)-1-(2-Fluorophenyl)ethanol is a chiral alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds. The incorporation of a fluorine atom onto the phenyl ring can significantly influence the metabolic stability, lipophilicity, and binding affinity of a drug molecule, making fluorinated intermediates like this one highly valuable in medicinal chemistry.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties of (S)-1-(2-Fluorophenyl)ethanol, a detailed experimental protocol for its synthesis, and its applications in drug development.
Core Properties and Data
The fundamental properties of (S)-1-(2-Fluorophenyl)ethanol are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 171032-87-4 | [3] |
| Molecular Formula | C8H9FO | [4][][6] |
| Molecular Weight | 140.15 g/mol | [4][][6] |
| Appearance | Colorless to Yellow Liquid | |
| Boiling Point | 205-206 °C (for the racemic mixture) | [4] |
| Density | 1.123 g/cm³ (for the racemic mixture) | [4] |
| Refractive Index (n20/D) | 1.5060 (for the racemic mixture) | [4] |
| Storage Temperature | Room Temperature | |
| Purity | ≥97% |
Experimental Protocols: Asymmetric Synthesis
The enantioselective synthesis of (S)-1-(2-Fluorophenyl)ethanol is crucial for its use in pharmaceutical applications. Asymmetric reduction of the corresponding prochiral ketone, 2'-fluoroacetophenone, is a common and effective method. The following protocol is a representative example based on biocatalytic reduction, a green chemistry approach that often yields high enantiomeric excess.[7]
Objective: To synthesize (S)-1-(2-Fluorophenyl)ethanol with high enantiomeric excess (>99%) via the asymmetric bioreduction of 2'-fluoroacetophenone using a whole-cell biocatalyst.
Materials and Reagents:
-
2'-fluoroacetophenone
-
A suitable microorganism (e.g., Lactobacillus curvatus or a recombinant E. coli expressing a suitable ketoreductase)
-
Growth medium (e.g., MRS broth for Lactobacillus or LB broth for E. coli)
-
Glucose (or other carbon source)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Shaking incubator
-
Centrifuge
-
Spectrophotometer
-
pH meter
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph (GC) with a chiral column or High-performance liquid chromatograph (HPLC) with a chiral column for enantiomeric excess determination
Methodology:
-
Biocatalyst Preparation:
-
Inoculate the selected microorganism into the appropriate growth medium.
-
Incubate at the optimal temperature and agitation speed (e.g., 30°C and 200 rpm) until the culture reaches the late logarithmic or early stationary phase of growth.[7]
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with buffer solution and re-suspend in the same buffer to a desired cell concentration.
-
-
Asymmetric Reduction:
-
In a reaction vessel, combine the cell suspension with a carbon source like glucose.
-
Add 2'-fluoroacetophenone (the substrate) to the mixture. The substrate can be added directly or dissolved in a minimal amount of a co-solvent to aid solubility.
-
Incubate the reaction mixture under controlled conditions of temperature, pH, and agitation.[7] Monitor the reaction progress by periodically taking samples and analyzing the substrate conversion and product formation using GC or HPLC.
-
-
Product Extraction and Purification:
-
Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.
-
Extract the supernatant with an organic solvent such as ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by column chromatography.
-
-
Analysis:
-
Determine the enantiomeric excess of the (S)-1-(2-Fluorophenyl)ethanol using a GC or HPLC equipped with a suitable chiral column.
-
Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualizations
Experimental Workflow
Caption: Workflow for the asymmetric synthesis of (S)-1-(2-Fluorophenyl)ethanol.
Applications in Drug Development
Chiral fluorinated alcohols like (S)-1-(2-Fluorophenyl)ethanol are valuable intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The fluorine atom can block metabolic oxidation at the ortho position, potentially increasing the drug's half-life.[2]
A notable example of a drug synthesized from a similar precursor is Crizotinib, an inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) used in cancer therapy. The synthesis of Crizotinib involves (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol as a key chiral intermediate.[8] This highlights the importance of such building blocks in creating stereospecific drugs that can effectively bind to their target receptors.
The antiemetic drug Aprepitant, used to prevent nausea and vomiting from chemotherapy, also contains a fluorophenyl group attached to a morpholine core.[9] Its synthesis underscores the utility of fluorinated phenyl derivatives in modern drug design.
Illustrative Signaling Pathway
Given that intermediates similar to (S)-1-(2-Fluorophenyl)ethanol are used to synthesize ALK inhibitors like Crizotinib, the following diagram illustrates a simplified ALK signaling pathway, which is often constitutively active in certain cancers.
Caption: Simplified ALK signaling pathway and the inhibitory action of Crizotinib.
(S)-1-(2-Fluorophenyl)ethanol is a key chiral building block with significant applications in the pharmaceutical industry. Its stereochemistry and the presence of a fluorine atom make it an attractive intermediate for the synthesis of drugs with improved pharmacokinetic and pharmacodynamic profiles. The use of green chemistry methods, such as biocatalysis, for its synthesis further enhances its appeal by providing an environmentally friendly and efficient production route. This guide provides the foundational technical information required by researchers and professionals in the field of drug development to effectively utilize this important compound.
References
- 1. jelsciences.com [jelsciences.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1-(2-Fluorophenyl)ethanol | 445-26-1 [amp.chemicalbook.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. Aprepitant - Wikipedia [en.wikipedia.org]
